2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-[(2-chlorophenyl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with N-(2-methylphenyl)formamide in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE can be compared with other similar compounds, such as:
1-{N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
1-{N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE: The presence of a fluorophenyl group can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-{N’-[(E)-{2-[(2-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE: The methoxyphenyl group may alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20ClN3O3 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-8-2-6-12-20(16)26-22(28)23(29)27-25-14-17-9-4-7-13-21(17)30-15-18-10-3-5-11-19(18)24/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
ZPUMYLVQDPKVLC-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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